molecular formula C16H20N4O2S B6435692 N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide CAS No. 2548987-58-0

N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide

Cat. No. B6435692
CAS RN: 2548987-58-0
M. Wt: 332.4 g/mol
InChI Key: HDIUHULAUBLXGV-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . The quinoxaline moiety is present in several drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, which are currently used as antibiotics .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . One common method involves the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . Another method involves the Cu-catalyzed reaction of 2-bromoanilines and amino acids followed by oxidation with V2O5 .


Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The empirical formula of a related compound, N-Methyl-1-quinoxalin-6-ylmethanamine, is C10H11N3 .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific quinoxaline derivative would depend on its exact molecular structure. For example, the molecular weight of N-Methyl-1-quinoxalin-6-ylmethanamine is 173.21 .

Scientific Research Applications

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have been studied for their potential anti-cancer and anti-proliferative activities . They can interact with various targets and receptors, which could inhibit the growth of cancer cells.

Anti-Microbial Activity

Quinoxaline derivatives have shown promising anti-microbial activity . They can act against a variety of microorganisms, making them potential candidates for the development of new antibiotics.

Anti-Convulsant Activity

Some quinoxaline derivatives have been found to possess anti-convulsant activity . This suggests potential applications in the treatment of epilepsy and other seizure disorders.

Anti-Tuberculosis Activity

Quinoxaline derivatives have demonstrated anti-tuberculosis activity . This could lead to the development of new drugs for the treatment of tuberculosis.

Anti-Malarial Activity

Quinoxaline derivatives have been studied for their anti-malarial activity . They could potentially be used in the development of new anti-malarial drugs.

Heterogeneous Catalysis Reactions

Quinoxaline derivatives have attracted great interest due to their wide applications in pharmaceutical and materials fields, especially in recyclable heterogeneous catalytic reactions for direct C–H functionalisation . This review summarises for the first time the methods and reaction mechanisms of heterogeneous catalytic reactions of quinoxalin-2 (1 H )-ones, including six major types of heterogeneous catalysts involved .

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary widely depending on their specific structure and the biological target. Some quinoxaline derivatives have shown promising activity against alpha-glucosidase and alpha-amylase .

Safety and Hazards

The safety and hazards associated with a specific quinoxaline derivative would depend on its exact molecular structure. For example, N-Methyl-1-quinoxalin-6-ylmethanamine has been classified as Acute Tox. 4 Oral - Eye Dam. 1 .

Future Directions

Quinoxaline derivatives are of great interest in medicinal chemistry due to their wide range of biological activity . Future research could focus on the synthesis of new quinoxaline derivatives and the exploration of their biological activities. This could pave the way for the further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

N-methyl-N-[(1-quinoxalin-2-ylazetidin-3-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-19(23(21,22)13-6-7-13)9-12-10-20(11-12)16-8-17-14-4-2-3-5-15(14)18-16/h2-5,8,12-13H,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIUHULAUBLXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide

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